An In-depth Technical Guide to 1,3-Dichloroacetone: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 1,3-Dichloroacetone: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dichloroacetone is a reactive crystalline solid that serves as a versatile intermediate in organic synthesis.[1] This document provides a comprehensive overview of its chemical and physical properties, molecular structure, and key applications. Detailed experimental protocols for its synthesis and its use in forming bicyclic peptides are presented to facilitate its practical application in a laboratory setting. Furthermore, this guide includes tabulated quantitative data and visual diagrams to clearly illustrate its characteristics and reaction pathways.
Chemical Structure and Identification
1,3-Dichloroacetone, with the IUPAC name 1,3-dichloropropan-2-one, is a ketone where the hydrogen atoms at positions 1 and 3 of propan-2-one are substituted by chlorine atoms.[1]
DOT Script for Molecular Structure
Caption: Molecular structure of 1,3-dichloroacetone.
Physicochemical Properties
1,3-Dichloroacetone is a white to colorless crystalline solid.[2][3] It is denser than water and has limited solubility in water, but is very soluble in alcohol and diethyl ether.[4][5]
Table 1: Physical and Chemical Properties of 1,3-Dichloroacetone
| Property | Value | Reference |
| Molecular Formula | C₃H₄Cl₂O | [1] |
| Molecular Weight | 126.97 g/mol | [1] |
| Melting Point | 39-41 °C | [5] |
| Boiling Point | 173 °C | [5] |
| Density | 1.383 g/mL at 25 °C | [5] |
| Vapor Density | 4.38 (vs air) | [5] |
| Vapor Pressure | <0.1 mmHg at 20 °C | [5] |
| Water Solubility | 27.9 g/L at 20 °C | [3] |
| Appearance | White or colorless crystals | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,3-dichloroacetone.
Table 2: Spectroscopic Data for 1,3-Dichloroacetone
| Technique | Data | Reference |
| ¹H NMR | Spectra available | [1][6] |
| ¹³C NMR | Spectra available | [7] |
| IR Spectra | Spectra available | [1] |
| Mass Spectrometry (GC-MS) | Spectra available | [1][8][9] |
Synthesis and Reactions
1,3-Dichloroacetone is a valuable building block in organic synthesis, utilized in the preparation of citric acid and as an intermediate in the synthesis of pharmaceuticals like famotidine.[2][10] It is also employed as an acceptor substrate in cross-aldol reactions.[2]
Synthesis
A common laboratory preparation involves the oxidation of 1,3-dichloro-2-propanol.[11] Another method is the chlorination of acetone.[12]
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis of 1,3-dichloroacetone.
Key Reactions
1,3-Dichloroacetone undergoes reactions with various nucleophiles. For instance, it reacts with phenols and can be used to link cysteine side-chains in peptides.[13]
DOT Script for Key Reactions
Caption: Key reactions involving 1,3-dichloroacetone.
Experimental Protocols
Synthesis of 1,3-Dichloroacetone from 1,3-Dichloro-2-propanol
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
1,3-Dichloro-2-propanol (glycerol α,γ-dichlorohydrin)
-
Commercial sodium dichromate
-
Concentrated sulfuric acid
-
Water
-
Ice
-
Petroleum ether
Equipment:
-
2-L flask
-
Mechanical stirrer
-
Thermometer
-
Water bath
-
Büchner funnel
-
Laboratory centrifuge
-
250-cc distilling flask with an air condenser
-
Vacuum desiccator
Procedure:
-
In a 2-L flask, combine 375 g (1.3 moles) of commercial sodium dichromate, 225 cc of water, and 300 g (2.3 moles) of 1,3-dichloro-2-propanol.
-
Place the flask in a water bath and equip it with a mechanical stirrer and a thermometer.
-
While vigorously stirring the mixture, slowly add a solution of 450 g (245 cc) of concentrated sulfuric acid diluted with 115 g of water over a period of seven to eight hours. Maintain the reaction temperature between 20°C and 25°C by adding ice to the water bath as needed.
-
After the acid addition is complete, continue stirring for an additional sixteen to seventeen hours. The water bath can be allowed to reach room temperature during this time.
-
Add 300–800 cc of water to dissolve the chromium salts.
-
Rapidly filter the crystalline mass using a Büchner funnel and press as dry as possible.
-
Transfer the crystals to a laboratory centrifuge and spin for several minutes.
-
Wash the crystals in the centrifuge with approximately 15–25 cc of ice water, followed by 10–15 cc of cold petroleum ether. Centrifuge until the crystals are as dry as possible.
-
Dry the crude 1,3-dichloroacetone in a vacuum desiccator over sulfuric acid overnight. The expected yield of the crude product is about 220 g.
-
Purify the crude product by distillation using a 250-cc distilling flask with an air condenser. Collect the fraction boiling between 170–175°C. The purified product will solidify in the receiver as a white crystalline mass. The expected yield is 200–220 g (68–75% of the theoretical amount).
Dimerization of Cyclic Peptides using 1,3-Dichloroacetone
This protocol is a representative example of using 1,3-dichloroacetone for peptide ligation, adapted from a study on bicyclic peptide synthesis.[4][5]
Materials:
-
Cyclic peptide monomer with free cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
50 mM Ammonium bicarbonate (NH₄HCO₃) buffer (pH 8.0)
-
1,3-Dichloroacetone (DCA) solution (40 mM in DMF)
-
Water
-
Dimethylformamide (DMF)
Equipment:
-
Reaction vials
-
Shaker
-
RP-LCMS for analysis
Procedure:
-
Prepare a stock solution of the cyclic peptide (e.g., 40 mM in water).
-
To 0.32 µmol of the peptide, add 1.1 equivalents of TCEP (from a 100 mM stock in water).
-
Dilute the reaction mixture to a final peptide concentration of 4 mM with 50 mM NH₄HCO₃ buffer (pH 8.0).
-
Gently shake the mixture for 15 minutes.
-
Add the first aliquot of 0.275 equivalents of the 40 mM DCA solution in DMF.
-
Allow the reaction to proceed for 30 minutes. Monitor the reaction progress by diluting a small aliquot (e.g., 5 µL in 15 µL of water) and analyzing by RP-LCMS.
-
Add a second aliquot of 0.275 equivalents of the DCA solution.
-
Continue the reaction until completion, monitoring as needed.
-
The resulting bicyclic peptide can be purified by preparative RP-HPLC.
Safety and Handling
1,3-Dichloroacetone is a highly toxic and corrosive substance.[4] It may be fatal if inhaled, swallowed, or absorbed through the skin.[4] It is a vesicant, causing blistering of the skin, and a lachrymator, causing tearing. Contact with eyes can cause severe irritation and may be fatal.
Precautions:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Avoid breathing dust, vapor, mist, or gas.[12]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong bases, and reducing agents.[3][12] It is recommended to store it refrigerated (below 4°C/39°F).
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
1,3-Dichloroacetone is a chemical of significant interest to researchers in organic synthesis and drug development due to its reactivity and utility as a synthetic intermediate. A thorough understanding of its chemical properties, structure, and safe handling procedures is paramount for its effective and safe utilization. The experimental protocols provided herein offer a practical starting point for the synthesis and application of this versatile compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]
- 4. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. CN1938252A - Method for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. GB2028796A - Continuous preparation of 1,3-D1 chloroacetone from (monochloro) acetone - Google Patents [patents.google.com]
- 10. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides | Semantic Scholar [semanticscholar.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Synthesis of 1,3-Dichloroacetone | Semantic Scholar [semanticscholar.org]
- 13. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
